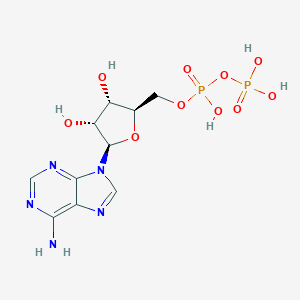

Adenosine 5'-diphosphate

概要

説明

Linolenyl alcohol (CAS 506-44-5), chemically designated as (9Z,12Z,15Z)-9,12,15-Octadecatrien-1-ol, is a monounsaturated primary alcohol with the molecular formula C₁₈H₃₂O and a molecular weight of 264.45 g/mol . Its structure features three cis-configured double bonds at positions 9, 12, and 15, contributing to its high degree of unsaturation. This compound is liquid at room temperature, with a boiling point of 374.2°C (at 760 mmHg), a density of 0.8708 g/cm³, and a refractive index of 1.485 . It is soluble in organic solvents but insoluble in water, with a calculated LogP value of 5.57, indicating strong lipophilicity .

Linolenyl alcohol is utilized in pharmaceuticals, cosmetics, and industrial applications, such as lubricant additives and solder creams . Its role as a United States Pharmacopeia (USP) reference standard underscores its importance in quality control for drug formulations .

準備方法

Chemical Synthesis via Mixed Anhydride Formation

Ethyl Chloroformate-Mediated Phosphorylation

A seminal method for ADP preparation involves the reaction of adenosine 5'-monophosphate (AMP) with ethyl chloroformate to form a reactive mixed anhydride intermediate. As detailed in , this intermediate subsequently reacts with [³²P]-triethylammonium orthophosphate to yield γ-[³²P]-labeled ADP. The procedure begins with drying adenosine 5'-diphosphate monosodium salt under vacuum to eliminate residual moisture, followed by dissolution in anhydrous dimethylformamide (DMF). Ethyl chloroformate is added dropwise at -10°C to form the mixed anhydride, which is then coupled with orthophosphate at pH 6.5–7.0. The reaction achieves a radiochemical yield of 65–70%, with purity confirmed via thin-layer chromatography (TLC) and autoradiography .

Key Reaction Parameters:

-

Temperature: -10°C to 0°C

-

Solvent: Anhydrous DMF

-

Coupling agent: Ethyl chloroformate

-

Phosphate source: [³²P]-orthophosphate

This method is particularly advantageous for isotopic labeling studies but requires stringent anhydrous conditions to prevent hydrolysis of the mixed anhydride.

Non-Enzymatic Phosphate Transfer from ATP

Hydrochloric Acid-Catalyzed Methanolysis

A robust non-enzymatic approach involves transferring the terminal phosphate group of ATP to methanol in the presence of hydrochloric acid (HCl). As reported in and , ATP reacts with methanol under acidic conditions (0.5 M HCl) at 37°C for 24 hours, yielding ADP in 60% isolated yield. The absence of methylation at the adenine moiety was confirmed using [¹⁴C]-methanol tracing, ensuring structural fidelity .

Validation Techniques:

-

Periodate Oxidation: Treatment with sodium periodate cleaved the ribose ring at the 2' and 3' hydroxyl groups, confirming the 5'-position of the pyrophosphate moiety.

-

Apyrase Digestion: Incubation with apyrase hydrolyzed ADP to adenosine 5'-monophosphate, which was identified as the 5'-isomer via paper chromatography .

This method is scalable and avoids enzymatic contamination, making it suitable for industrial applications.

Enzymatic Conversion via ATP Synthase

ATP-ADP Cycling in Cellular Systems

The ATP-ADP cycle, central to cellular energy metabolism, provides a biological route for ADP synthesis. ATP synthase catalyzes the reversible phosphorylation of ADP using inorganic phosphate (Pi) and energy from proton gradients. As described in , ADP is regenerated from ATP during cellular respiration through hydrolysis at the γ-phosphate bond. While this method is intrinsic to living systems, in vitro applications require isolation of ATP synthase and precise control of pH (7.4) and magnesium ion concentration (2–5 mM) .

Limitations:

-

Dependent on enzyme stability and cofactor availability.

-

Lower yield compared to chemical methods due to equilibrium constraints.

Large-Scale Synthesis via Phosphorodithioate Chemistry

Regioselective Ribosylation and Cyclization

A novel total synthesis route for ADP analogues, as outlined in , employs regioselective N1-ribosylation of protected inosine derivatives. The process involves:

-

Protection of Ribose Hydroxyls: 2',3'-O-isopropylidene and 5'-O-tert-butyldiphenylsilyl groups shield reactive sites.

-

Phosphorylation: Sequential treatment with phosphorodithioate reagents introduces the diphosphate moiety.

-

Deprotection and Cyclization: Alkaline hydrolysis removes protecting groups, followed by iodine-mediated cyclization to form the pyrophosphate linkage .

Analytical Confirmation:

-

³¹P NMR: Chemical shifts at δ -10.2 ppm (α-phosphate) and δ -5.8 ppm (β-phosphate) confirm pyrophosphate formation.

-

HPLC: Retention time matching authenticated ADP standards verifies purity .

This method enables the production of deuterated or fluorinated ADP analogues for structural studies.

Comparative Analysis of Preparation Methods

Structural and Analytical Characterization

Spectroscopic Techniques

-

¹H NMR: The ribose proton signals (δ 4.2–5.5 ppm) and adenine aromatic protons (δ 8.2–8.4 ppm) provide structural fingerprints .

-

Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion at m/z 427.201 [M-H]⁻ .

Chromatographic Methods

-

Ion-Pairing HPLC: Using tetrabutylammonium phosphate buffers (pH 6.0), ADP elutes at 8.2 minutes, distinct from ATP (6.5 minutes) and AMP (10.1 minutes) .

Industrial and Research Applications

化学反応の分析

Types of Reactions: Adenosine-5’-diphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation-reduction reactions. The hydrolysis of adenosine triphosphate to adenosine-5’-diphosphate and adenosine monophosphate is a key reaction in cellular metabolism .

Common Reagents and Conditions: Common reagents used in these reactions include enzymes such as ATPases and ADP-ribosyl cyclases. These enzymes facilitate the conversion of adenosine triphosphate to adenosine-5’-diphosphate under physiological conditions .

Major Products: The major products formed from these reactions include adenosine monophosphate, adenosine triphosphate, and various phosphorylated intermediates. These products play essential roles in cellular energy transfer and signal transduction .

科学的研究の応用

Role in Energy Metabolism

ADP is integral to the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. It serves as a substrate for ATP synthase during oxidative phosphorylation and substrate-level phosphorylation.

- ATP Synthesis : ADP combines with inorganic phosphate (Pi) to form ATP through the action of ATP synthase during cellular respiration.

- Metabolic Regulation : The ratio of ATP to ADP is a critical indicator of cellular energy status, influencing metabolic pathways and enzyme activities.

Signaling Molecule in Platelet Activation

ADP plays a significant role in hemostasis by acting as a signaling molecule that promotes platelet aggregation.

- Platelet Aggregation : Upon vascular injury, ADP is released from activated platelets, enhancing further platelet activation through P2Y receptors, particularly P2Y12 . This mechanism is crucial for the formation of a stable blood clot.

- Therapeutic Target : Antagonists of P2Y12 receptors, such as Clopidogrel, are widely used in clinical settings to prevent thrombotic events in patients with cardiovascular diseases .

Wound Healing Applications

Recent research has highlighted the potential of ADP in promoting wound healing, particularly in diabetic patients.

- Enhanced Tissue Repair : A study demonstrated that local application of ADP accelerated wound healing in diabetic mice by improving new tissue formation and collagen deposition. This effect was mediated through the activation of P2Y receptors, which also modulated inflammatory responses .

- Mechanism of Action : ADP reduced reactive oxygen species (ROS) formation and tumor necrosis factor-alpha (TNF-α) levels while increasing interleukin-13 (IL-13) levels, suggesting its role as a pro-resolution mediator in inflammation .

Analytical Applications

ADP is utilized in various analytical techniques for quantifying nucleotides and studying metabolic pathways.

- Capillary Electrophoresis : A novel method has been developed for the simultaneous detection of adenine nucleotides (ATP, ADP, AMP) using capillary electrophoresis, which aids in understanding cellular energy dynamics .

- Flow Cytometry : Techniques have been optimized for monitoring platelet activation using ADP as an agonist, enhancing diagnostic capabilities in transfusion medicine and bleeding disorders .

Pharmacological Implications

ADP's involvement in various physiological processes makes it a target for pharmacological interventions.

- Autoimmune and Neurodegenerative Diseases : Research indicates that ADP may play a role in modulating immune responses and could be targeted for therapeutic strategies against autoimmune disorders .

- Cancer Research : The modulation of ADP levels has been explored in cancer therapy, where it may influence tumor microenvironments and metastasis .

Summary Table of Applications

作用機序

The mechanism of action of adenosine-5’-diphosphate involves its role as an energy carrier in cellular metabolism. It participates in the conversion of adenosine triphosphate to adenosine monophosphate, releasing energy that is used to drive various cellular processes . Adenosine-5’-diphosphate also interacts with purinergic receptors, influencing platelet activation and aggregation . These interactions are mediated through specific molecular pathways, including the activation of ATPases and ADP-ribosyl cyclases .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Physical Properties

Linolenyl alcohol belongs to the family of long-chain aliphatic alcohols. Key comparisons with structurally related compounds are summarized below:

Key Observations :

- Unsaturation vs. Bioactivity: The number of double bonds correlates with antimicrobial potency. Linolenyl alcohol’s three double bonds enhance its fluidity and interaction with bacterial membranes, making it more effective against Gram-positive bacteria (e.g., Streptococcus mutans) than linoleyl (2 double bonds) or oleyl alcohol (1 double bond) .

- Lipophilicity: Stearyl alcohol (saturated) has the highest LogP, but its rigid structure limits membrane-disruptive activity. Linolenyl alcohol balances lipophilicity and fluidity for optimal bioactivity .

Industrial Use Cases:

Antimicrobial Activity:

- Linolenyl Alcohol: Inhibits Streptococcus mutans at 10–25 µg/mL, outperforming saturated alcohols (e.g., lauryl alcohol requires >50 µg/mL) .

- Comparison with Tridecan-1-ol: Tridecan-1-ol (C₁₃ saturated) shows superior bacteriostatic activity at lower concentrations but lacks the synergistic bactericidal effect observed when linolenyl alcohol is combined with aminoglycosides like gentamicin .

Drug-Likeness:

Linolenyl alcohol complies with Lipinski’s Rule of Five (molecular weight = 264.45, LogP = 5.57, H-bond donors = 1, H-bond acceptors = 1), suggesting oral bioavailability . Molecular docking studies indicate moderate binding affinity (−4.8 kcal/mol) to apoptosis-related proteins like Mdm-2, though weaker than palmitic acid (−4.22 kcal/mol) .

Q & A

Basic Research Questions

Q. What methodologies are recommended for accurate quantification of ADP in biological samples?

ADP quantification can be achieved using hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry, which improves sensitivity by leveraging ADP’s polarity . Alternatively, capillary electrophoresis (CE) with methylcellulose as an electroosmotic flow suppressor allows rapid separation of ADP, ATP, and AMP in under 5 minutes, achieving high reproducibility (CV <8%) and recovery rates (98–99%). This method is validated for use in red blood cells and spermatozoa .

Q. How does ADP regulate platelet aggregation, and what experimental models are used to study this?

ADP induces platelet aggregation via P2Y1 and P2Y12 receptors, while ATP acts as a competitive antagonist at these receptors . Experimental models include in vitro platelet-rich plasma assays, where ADP’s dose-response effects are measured using light transmission aggregometry. Researchers often pair this with antagonists like MRS 2211 (P2Y13 inhibitor) to dissect receptor-specific pathways .

Q. What is the role of ADP in cellular energy metabolism, and how is it experimentally distinguished from ATP/AMP?

ADP serves as a key intermediate in glycolysis and oxidative phosphorylation, functioning as a substrate for ATP synthesis via kinases (e.g., creatine kinase). CE or enzymatic assays (e.g., luciferase-based ATP detection) are used to differentiate ADP from ATP/AMP by exploiting their distinct migration times or enzymatic specificity .

Advanced Research Questions

Q. How can researchers synthesize and purify ADP derivatives for mechanistic studies?

Nucleoside 5′-diphosphates, including ADP analogs, are synthesized from nucleoside 5′-H-phosphonate monoesters via a one-step oxidation reaction using iodine/water. Purification involves anion-exchange chromatography and triethylammonium bicarbonate (TEAB) buffer systems to isolate products with >95% purity .

Q. How do conflicting findings about ADP’s receptor specificity (e.g., P2Y13 vs. P2Y1/12) in inflammation models arise, and how can they be resolved?

Contradictions may stem from cell-type-specific receptor expression or agonist cross-reactivity. For example, in temporomandibular joint fibroblast-like synoviocytes (FLS), ADP upregulates MCP-1/CCL2 via P2Y13, not P2Y1/12, as shown using receptor-specific antagonists (e.g., MRS 2211) and siRNA knockdown . To resolve conflicts, combine pharmacological inhibition with gene-editing tools (CRISPR/Cas9) and single-cell RNA sequencing to map receptor expression .

Q. What experimental designs are optimal for studying ADP’s role in inflammatory signaling pathways?

Use primary fibroblast-like synoviocytes (FLS) treated with ADP (100 µM) to model inflammation. Measure downstream markers (e.g., ERK phosphorylation via western blot, MCP-1/CCL2 mRNA via RT-qPCR) and validate using MEK inhibitors (e.g., U0126) to confirm pathway dependency . Include ATP as a negative control to rule out cross-activation of P2X receptors .

Q. How can researchers address challenges in detecting intracellular ADP levels in real time?

Intracellular ADP is difficult to measure due to rapid equilibration with ATP/AMP. Genetically encoded biosensors (e.g., PercevalHR) or Förster resonance energy transfer (FRET)-based probes can provide real-time readouts in live cells. Alternatively, freeze-clamping followed by CE or HPLC prevents metabolite degradation .

Q. What strategies are used to study ADP’s extracellular signaling in tissue-specific contexts, such as wound healing?

In diabetic wound models, topical ADP application (15.2 µg/kg/day) accelerates collagen deposition and TGF-β production. Use histological staining (Masson’s trichrome) and cytokine arrays to quantify healing markers. Compare outcomes with ADP receptor knockout mice to establish mechanism .

Methodological Considerations

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWYTFMLZFPYCI-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883210 | |

| Record name | Adenosine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | ADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-64-0 | |

| Record name | 5′-ADP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine disphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(trihydrogen diphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D2G4IYVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。